N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a thiazolidine ring, a pyridine ring, and an oxadiazole ring, making it a multifaceted molecule with diverse chemical properties.
Properties
Molecular Formula |
C19H19N5O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C19H19N5O4S/c25-17(6-7-18-22-19(23-28-18)14-8-10-20-11-9-14)21-15-2-4-16(5-3-15)24-12-1-13-29(24,26)27/h2-5,8-11H,1,6-7,12-13H2,(H,21,25) |
InChI Key |
PBTYTPYHNZLWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCC3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a sulfonyl chloride under basic conditions.
Construction of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a nitrile oxide.
Coupling Reactions: The final step involves coupling the thiazolidine and oxadiazole intermediates with a pyridine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenation using reagents like bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibiting their activity by interacting with the active site.
Modulate Receptor Activity: Acting as an agonist or antagonist.
Affect Signal Transduction Pathways: Altering the phosphorylation state of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide shares structural similarities with other thiazolidine, pyridine, and oxadiazole derivatives.
Uniqueness
Structural Complexity: The combination of three distinct ring systems in a single molecule.
Versatility: The ability to undergo various chemical reactions and interact with multiple biological targets.
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Structural Overview
The compound features a thiazolidine ring and an oxadiazole moiety , which contribute to its unique chemical properties. The presence of the 1,1-dioxide functionality in the thiazolidine enhances its reactivity and biological activity.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds containing thiazolidine and oxazole rings are often investigated for their antimicrobial effects. In various assays, derivatives similar to this compound have shown significant inhibition against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The oxadiazole moiety is associated with anticancer activity. Research has demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models.
- Antioxidant Activity : The thiazolidine derivatives are known for their antioxidant properties. Studies have shown that they can significantly reduce oxidative stress markers in cellular models.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to cancer and inflammation.
- Cell Signaling Modulation : It is suggested that this compound can modulate signaling pathways that govern cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may be attributed to its ability to scavenge ROS, thereby protecting cells from oxidative damage.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Thiazolidinone derivatives | Thiazolidine ring | Antimicrobial |
| 5-Oxazolines | Oxazole ring | Anticancer |
| Phenylthiazoles | Thiazole ring with phenyl groups | Antimicrobial and anti-inflammatory |
The structural complexity of this compound may lead to synergistic effects not observed in simpler analogs.
Case Studies
Recent investigations into the biological activity of related compounds have yielded promising results:
- Anticancer Activity : A study involving thiazolidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Research highlighted the effectiveness of thiazolidine-based compounds against resistant bacterial strains, showing minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .
- Antioxidant Studies : Compounds similar to this one have been evaluated for their ability to inhibit lipid peroxidation, showing strong antioxidant activity as measured by TBARS assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
